molecular formula C2H2F3NO B147638 Trifluoroacetamide CAS No. 354-38-1

Trifluoroacetamide

Cat. No. B147638
CAS RN: 354-38-1
M. Wt: 113.04 g/mol
InChI Key: NRKYWOKHZRQRJR-UHFFFAOYSA-N
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Description

Trifluoroacetamide is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of acetamide where the hydrogen atoms are replaced by fluorine atoms, which significantly alters its chemical behavior.

Synthesis Analysis

The synthesis of trifluoroacetamide derivatives has been explored in several contexts. A novel difunctional benzoxazine with o-trifluoroacetamide functionality was synthesized via Mannich condensation, demonstrating the compound's versatility in forming high-performance polymers with desirable properties such as low dielectric constant and high thermal stability . Additionally, scalable synthesis methods have been developed for trifluoromethylated imidazo-fused N-heterocycles using trifluoroacetamide as a reagent, highlighting its utility in creating novel CF3-heterocycles .

Molecular Structure Analysis

The molecular structure of trifluoroacetamide and its derivatives has been confirmed using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy and Fourier transform infrared (FT-IR) spectroscopy have been employed to confirm the chemical structure of synthesized monomers . The structure of specific trifluoroacetamide derivatives has also been studied in different phases, including crystal, solution, and gas, using IR spectroscopy and quantum chemical simulation .

Chemical Reactions Analysis

Trifluoroacetamide participates in various chemical reactions, demonstrating its reactivity and potential as a building block in organic synthesis. Photochemical C-F activation has been used for the defluorinative alkylation of trifluoroacetamides, enabling the creation of gem-difluoro analogs of pharmaceutical compounds . Oxidative addition reactions of trifluoroacetamide to alkenes and dienes have been studied, resulting in products with iodine, hydroxy, and trifluoroacetamide groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetamide have been extensively studied. Its heat capacity and thermochemical properties have been determined using adiabatic calorimetry, revealing phase transitions and providing insights into its purity and enthalpy changes . Trifluoroacetamide has also been identified as an allosteric modulator with selective actions at the glycine receptor, which has implications for anesthetic effects and peptide-based drug design .

Safety And Hazards

Trifluoroacetamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Trifluoroacetamide are not mentioned in the sources, it continues to be used in various research and development activities. For instance, it has been used as an electrolyte additive in the development of highly reversible and stable Zn metal anodes .

properties

IUPAC Name

2,2,2-trifluoroacetamide
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InChI

InChI=1S/C2H2F3NO/c3-2(4,5)1(6)7/h(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKYWOKHZRQRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1059868
Record name Acetamide, 2,2,2-trifluoro-
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Molecular Weight

113.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to light yellow crystalline powder with a slight ether-like odor; [Acros Organics MSDS]
Record name 2,2,2-Trifluoroacetamide
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Vapor Pressure

1.85 [mmHg]
Record name 2,2,2-Trifluoroacetamide
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Product Name

Trifluoroacetamide

CAS RN

354-38-1
Record name Trifluoroacetamide
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Record name Trifluoroacetamide
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Record name Trifluoroacetamide
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Record name Acetamide, 2,2,2-trifluoro-
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Record name 2,2,2-trifluoroacetamide
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Record name TRIFLUOROACETAMIDE
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52,000
Citations
G Schafer, M Ahmetovic, S Abele - Organic letters, 2017 - ACS Publications
… trifluoroacetamide 2 followed by dehydrative cyclization (Scheme 1). For screening purposes, we prepared N-trifluoroacetamide … ) resulted in full conversion of trifluoroacetamide (2) and …
Number of citations: 35 pubs.acs.org
YY Di, ZC Tan, XM Wu, SH Meng, SS Qu - Thermochimica acta, 2000 - Elsevier
The low-temperature heat capacities of trifluoroacetamide were precisely determined with a small sample precision automated adiabatic calorimeter over the temperature range from 78 …
Number of citations: 31 www.sciencedirect.com
TTA Dinh, TTK Huynh, LTM Le, TTT Truong… - ACS …, 2020 - ACS Publications
To design safe and electrochemically stable electrolytes for lithium-ion batteries, this study describes the synthesis and the utilization of new deep eutectic solvents (DESs) based on the …
Number of citations: 28 pubs.acs.org
CL LeMaster, CB LeMaster… - Journal of the American …, 1999 - ACS Publications
… activation parameters of trifluoroacetamide. We will also compare the results of theoretical calculations for trifluoroacetamide with those obtained for formamide 14,17,19 and acetamide. …
Number of citations: 13 pubs.acs.org
A Shareef, MJ Angove, JD Wells - Journal of Chromatography A, 2006 - Elsevier
This paper reports an improved silylation procedure for simultaneous determination of the steroid hormones 17α-ethinylestradiol (EE2) and estrone (E1) using gas chromatography–…
Number of citations: 221 www.sciencedirect.com
K Zhang, L Han, P Froimowicz, H Ishida - Macromolecules, 2017 - ACS Publications
A novel difunctional benzoxazine with o-trifluoroacetamide functionality has been synthesized via Mannich condensation. The chemical structure of synthesized monomer has also …
Number of citations: 165 pubs.acs.org
S Gundersen, S Samdal, R Seip, DJ Shorokhov… - Journal of molecular …, 1998 - Elsevier
2,2,2-Trifluoroacetamide (TFA) has been studied by electron diffraction (ED), ab initio Hartree-Fock (HF), density functional theory (DFT), and MP2 calculations. The calculations give …
Number of citations: 12 www.sciencedirect.com
Y Li, C Ohtake, M Hotta, H Tabata… - The Journal of …, 2023 - ACS Publications
In this study, the conformational properties of tertiary trifluoroacetamides in dibenzoazepine (1a and 1b) and benzodiazepine (2a and 2b) derivatives, which exist as equilibrated E- and …
Number of citations: 5 pubs.acs.org
TP Mawhinney, MA Madson - The Journal of Organic Chemistry, 1982 - ACS Publications
TBDMSC1/DMF/imidazole mixture to silylate thiols, primary and secondary amines, and slightly hindered hy-droxyl groups. Second, the presence of the base imidazole in the cocktail …
Number of citations: 163 pubs.acs.org
K Zhang, Y Zuo - Analytica chimica acta, 2005 - Elsevier
A procedure for the simultaneous determination of both natural and synthetic estrogenic steroids (estrone and 17α-ethynylestradiol) in water is described. Analytes were derivatized with …
Number of citations: 118 www.sciencedirect.com

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